molecular formula C16H28N6O8S B12628270 L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine CAS No. 919788-82-2

L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine

Cat. No.: B12628270
CAS No.: 919788-82-2
M. Wt: 464.5 g/mol
InChI Key: VSUXBRPVXLCWBP-WZQRHETMSA-N
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Description

L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine is a tetrapeptide composed of four amino acids: L-alanine, glycine, L-asparagine, L-cysteine, and L-threonine. This compound has a molecular formula of C₁₆H₂₉N₅O₈S and a molecular weight of 451.495 g/mol.

Key stereochemical features of related peptides were determined using L- and D-FDLA (1-fluoro-2,4-dinitrophenyl-5-leucinamide) conjugates, which confirmed absolute configurations (e.g., 1R, 2R, 4S, 6S, 7R, 9S, 30S for analogous threonine-containing compounds) . Such stereochemical precision is critical for biological activity and molecular interactions.

Properties

CAS No.

919788-82-2

Molecular Formula

C16H28N6O8S

Molecular Weight

464.5 g/mol

IUPAC Name

(2S,3R)-2-[[(2R)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C16H28N6O8S/c1-6(17)13(26)19-4-11(25)20-8(3-10(18)24)14(27)21-9(5-31)15(28)22-12(7(2)23)16(29)30/h6-9,12,23,31H,3-5,17H2,1-2H3,(H2,18,24)(H,19,26)(H,20,25)(H,21,27)(H,22,28)(H,29,30)/t6-,7+,8-,9-,12-/m0/s1

InChI Key

VSUXBRPVXLCWBP-WZQRHETMSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)N)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid, L-threonine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-cysteine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for L-asparagine, glycine, and L-alanine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may utilize batch or continuous flow reactors to optimize reaction conditions and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds, which can stabilize the peptide structure.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize thiol groups.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.

    Substitution: N-hydroxysuccinimide (NHS) esters are often used for amino group modifications.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with functional tags or groups.

Scientific Research Applications

L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.

    Medicine: Potential therapeutic applications, such as drug delivery systems or as a component of peptide-based vaccines.

    Chemistry: Employed in the development of novel catalysts or as a substrate in enzymatic reactions.

    Industry: Utilized in the production of bioactive compounds or as a stabilizing agent in formulations.

Mechanism of Action

The mechanism of action of L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine depends on its specific application. In general, the peptide can interact with various molecular targets, such as enzymes, receptors, or other proteins. The presence of L-cysteine allows for the formation of disulfide bonds, which can influence the peptide’s conformation and stability. Additionally, the peptide’s sequence can be designed to mimic or inhibit natural biological processes, making it a versatile tool in research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes the structural and molecular differences between L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine and analogous peptides from the evidence:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Residues Functional Groups Structural Notes
L-Threonine, L-cysteinylglycyl-L-alanyl-L-threonyl (Closest Analog) 489426-43-9 C₁₆H₂₉N₅O₈S 451.495 Cysteine, Glycine, Alanine, Threonine Thiol (-SH), Hydroxyl (-OH) Disulfide-capable; moderate hydrophilicity
L-Threonine, L-alanyl-L-arginyl-L-lysyl-L-tryptophylglycyl-L-tyrosyl- 841311-63-5 C₄₁H₆₀N₁₂O₁₀ 880.99 Arginine, Lysine, Tryptophan, Tyrosine Guanidino (-NH-C(NH₂)₂), Indole, Phenolic -OH High nitrogen content; aromatic and charged residues
L-Valylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonine 647838-90-2 C₂₆H₄₇N₇O₉ ~613.7 (estimated) Valine (x3), Glycine (x2), Alanine Aliphatic side chains Hydrophobic; stable β-sheet propensity
L-Threonine, L-phenylalanyl-L-asparaginyl-L-tyrosyl-L-valyl-L-prolyl-L-prolyl - - - Phenylalanine, Asparagine, Tyrosine, Proline Aromatic (-C₆H₅), Amide (-CONH₂), Hydroxyl Proline-rich; rigid cyclic conformations

Key Findings:

Functional Diversity :

  • The target compound and its closest analog (CAS 489426-43-9) contain cysteine , enabling redox activity and disulfide bonding, unlike the valine-rich peptide (CAS 647838-90-2) or proline-dominant compound .
  • The tyrosine- and tryptophan-containing peptide (CAS 841311-63-5) exhibits UV absorbance and fluorescence properties, which are absent in the cysteine/threonine-based peptides .

Stereochemical Specificity :

  • Absolute configurations (e.g., 1R, 2R, 4S) confirmed via FDLA derivatization highlight the importance of stereochemistry in peptide bioactivity . Misconfiguration in residues like threonine or cysteine could disrupt binding or catalytic functions.

Hydrophobicity vs. Hydrophilicity :

  • The valine-rich peptide (CAS 647838-90-2) is highly hydrophobic, favoring membrane association, whereas the target compound’s cysteine and threonine residues enhance water solubility .

Structural Stability :

  • Proline residues in CAS 841311-63-5 and the compound from introduce conformational rigidity, whereas glycine in the target analog increases backbone flexibility .

Research Implications

  • Biomedical Applications : The cysteine-containing analog (CAS 489426-43-9) could serve as a scaffold for drug delivery systems leveraging disulfide bonds .
  • Enzymatic Studies : The stereochemical data from provide a methodological framework for analyzing chiral centers in similar peptides.
  • Limitations : The absence of explicit bioactivity data for the target compound necessitates further studies to validate its functional role compared to its analogs.

Biological Activity

L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine is a tripeptide that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves peptide bond formation through various methods, including solid-phase peptide synthesis (SPPS) and solution-phase techniques. The choice of method can influence the yield and purity of the final product. For instance, SPPS allows for the efficient assembly of peptides with minimal side reactions, making it a preferred method for synthesizing complex peptides like this compound .

This compound exhibits several biological activities that can be attributed to its constituent amino acids:

  • Antioxidant Properties : Cysteine, one of the components, is known for its role in reducing oxidative stress by acting as a precursor to glutathione, a potent antioxidant.
  • Neuroprotective Effects : Some studies suggest that peptides containing threonine may enhance neuronal survival and function, potentially offering protective effects in neurodegenerative conditions.
  • Hormonal Regulation : There is evidence that certain peptides can modulate hormone secretion. For example, tridecapeptides similar to this compound have been shown to inhibit the secretion of growth hormone .

2.2 Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications:

  • Growth Hormone Secretion : Research indicates that specific sequences within tripeptides can inhibit growth hormone secretion, which may have therapeutic applications in conditions characterized by excessive growth hormone levels .
  • Metabolic Pathways : A study on metabolic flux in Escherichia coli focused on the biosynthesis pathways of threonine and its derivatives, highlighting the importance of threonine in various metabolic processes . This suggests that this compound could influence similar pathways due to its threonine content.

3. Comparative Biological Activity Table

Peptide Biological Activity Mechanism
This compoundAntioxidant, NeuroprotectiveCysteine as a glutathione precursor
L-ThreonineEnhances immune responseEssential amino acid for protein synthesis
L-CysteineReduces oxidative stressPrecursor to glutathione
TridecapeptidesInhibits growth hormone secretionModulation of hormonal pathways

4. Conclusion

This compound presents promising biological activities primarily due to its amino acid composition. Its potential roles in antioxidant defense, hormonal regulation, and neuroprotection warrant further investigation. Future research should focus on elucidating its precise mechanisms of action and exploring therapeutic applications in clinical settings.

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